3,6-Bis(2-chloroethyl)piperazine-2,5-dione
Overview
Description
3,6-Bis(2-chloroethyl)piperazine-2,5-dione is an organic compound with the molecular formula C8H12Cl2N2O2. It is a derivative of piperazine and contains two chloroethyl groups attached to the nitrogen atoms in the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-chloroethyl)piperazine-2,5-dione typically involves the reaction of piperazine with 2-chloroethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(2-chloroethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted piperazine derivatives with various functional groups.
Oxidation and Reduction: The major products include oxidized or reduced forms of the original compound, depending on the reagents used.
Scientific Research Applications
3,6-Bis(2-chloroethyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Bis(2-chloroethyl)piperazine-2,5-dione involves the interaction with cellular components, leading to the disruption of normal cellular functions. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylpiperazine-2,5-dione: A similar compound with methyl groups instead of chloroethyl groups.
3,6-Bis(4-hydroxyphenyl)piperazine-2,5-dione: Contains hydroxyphenyl groups instead of chloroethyl groups
Uniqueness
3,6-Bis(2-chloroethyl)piperazine-2,5-dione is unique due to its chloroethyl groups, which confer specific chemical reactivity and potential biological activities. This makes it distinct from other piperazine derivatives and valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,6-bis(2-chloroethyl)piperazine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-3-1-5-7(13)12-6(2-4-10)8(14)11-5/h5-6H,1-4H2,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJWDYDLDQLDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C1C(=O)NC(C(=O)N1)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968733 | |
Record name | 3,6-Bis(2-chloroethyl)-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-22-9 | |
Record name | 3,6-Bis(2-chloroethyl)-2,5-piperazinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC17579 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC611 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Bis(2-chloroethyl)-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.